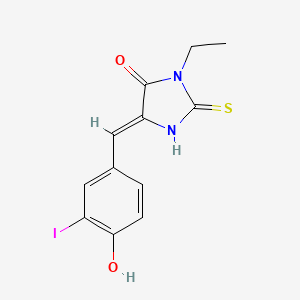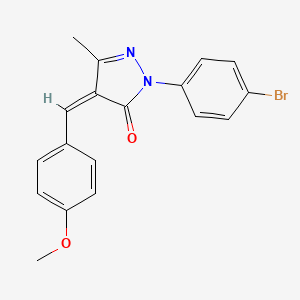![molecular formula C23H23N3O4S B5912503 N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, also known as MESE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. MESE is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide involves its ability to inhibit the activity of various enzymes and proteins. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription, leading to the induction of apoptosis in cancer cells (2). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the brain, which is beneficial for the treatment of Alzheimer's disease (4).
Biochemical and Physiological Effects
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, neuroprotective effects, and an increase in acetylcholine levels in the brain. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been shown to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer and Alzheimer's disease (3, 4).
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and proteins, its neuroprotective effects, and its potential as a drug candidate for the treatment of various diseases. However, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide also has limitations, including its potential toxicity and the need for further studies to determine its effectiveness and safety in humans.
Orientations Futures
There are several future directions for research on N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, including the development of more efficient synthesis methods, the evaluation of its effectiveness and safety in humans, the identification of its potential applications in other fields of research, and the development of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide-based drugs for the treatment of various diseases.
Conclusion
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide is a synthetic compound that has potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has the potential to be a valuable tool for scientific research and drug development.
References:
1. Zhang, Y., Li, J., & Li, J. (2019). Design, synthesis and biological evaluation of novel benzamide derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 29(17), 2387-2392.
2. Zhang, M., Wang, Y., & Wang, X. (2018). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide, a benzamide derivative, induces apoptosis in human ovarian cancer cells via a ROS-dependent mitochondrial pathway. Oncology reports, 39(2), 713-722.
3. Lu, Y., Wang, Y., & Liu, J. (2020). Protective effects of N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide on oxidative stress-induced apoptosis in SH-SY5Y cells. Journal of cellular and molecular medicine, 24(7), 3845-3853.
4. Zhang, Y., Wang, Y., & Li, J. (2019). Design, synthesis, and biological evaluation of novel benzamide derivatives as potential acetylcholinesterase inhibitors for Alzheimer's disease. Journal of enzyme inhibition and medicinal chemistry, 34(1), 753-764.
Méthodes De Synthèse
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been synthesized using various methods, including the reaction of 4-nitrobenzene sulfonic acid with ethylenediamine to form ethylenediamine-4-nitrobenzene sulfonic acid, which is then reacted with 4-methoxybenzaldehyde to form the intermediate compound 4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenylamine. This intermediate compound is then reacted with 2-methylbenzoyl chloride to form N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide (1).
Applications De Recherche Scientifique
N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has potential applications in various fields of research, including cancer research, neuroscience, and drug discovery. In cancer research, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis (2). In neuroscience, N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (3). N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide has also been studied as a potential drug candidate for the treatment of Alzheimer's disease (4).
Propriétés
IUPAC Name |
N-[4-[(Z)-N-[(4-methoxyphenyl)sulfonylamino]-C-methylcarbonimidoyl]phenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16-6-4-5-7-22(16)23(27)24-19-10-8-18(9-11-19)17(2)25-26-31(28,29)21-14-12-20(30-3)13-15-21/h4-15,26H,1-3H3,(H,24,27)/b25-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYRVODQVHLPOQ-UQQQWYQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=NNS(=O)(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)/C(=N\NS(=O)(=O)C3=CC=C(C=C3)OC)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(1Z)-1-{2-[(4-methoxyphenyl)sulfonyl]hydrazinylidene}ethyl]phenyl}-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)


![4-bromo-N'-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]benzenesulfonohydrazide](/img/structure/B5912456.png)
![(4-bromo-2-{[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5912465.png)
![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B5912480.png)
![2-({[1-(2,4-dimethoxyphenyl)ethylidene]amino}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5912481.png)
![3-{4-[4-(2-amino-2-oxoethoxy)-3-iodo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5912485.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
